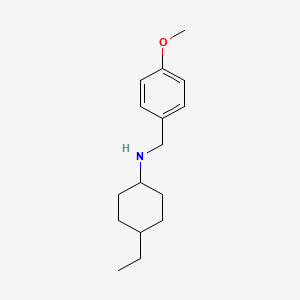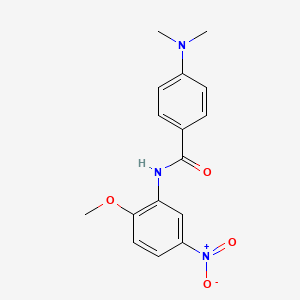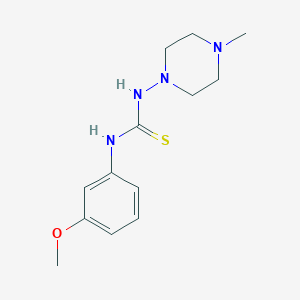
N,N-diisopropyl-3,5-dimethylbenzamide
Descripción general
Descripción
N,N-diisopropyl-3,5-dimethylbenzamide, commonly known as DEET, is a popular insect repellent. It is a colorless and odorless liquid that is widely used to prevent mosquito and tick bites. DEET was first developed by the United States Army in the 1940s and has since become one of the most effective insect repellents available.
Aplicaciones Científicas De Investigación
Preparation and Characterization
- Preparation Methods : N,N-diisopropyl-3,5-dimethylbenzamide and related compounds are prepared through various chemical reactions. For example, 3,5-Dimethylbenzamide is synthesized by oxidizing mesitylene, followed by chloridizing and reacting with freezing ammonia, with an overall yield of 38.3% (Zheng Su, 2003).
- Chemical Oxidation : Chemical oxidation studies of similar compounds, like N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide, show various oxidation sites, mainly the arylmethyl group, leading to products like phthalimide and lactame derivatives (S. Adolphe-Pierre et al., 1998).
Chemical Reactions and Metabolism
- Reactions with Isocyanates : this compound reacts with isocyanates to produce compounds like N,N′-di(3,5.dimethylbenzoyl)-1,2-di(2.pyridyl)ethenediamine and others. These reactions are influenced by the type of isocyanate used (M. Braña et al., 1990).
- Metabolic Studies : Metabolic pathways of related compounds, such as N-picolyl-3,5-dimethylbenzamides, involve processes like N-oxidation, indicating different metabolic behaviors based on structural variations (P. D. García de Jalón et al., 1979).
Kinetics and Molecular Structure
- Rotational Barriers and Structure : Studies on the rotational barriers in derivatives like N,N-dialkylbenzamides provide insights into the molecular structure and dynamics of these compounds. These studies are crucial in understanding the behavior of such molecules under different conditions (A. Gryff-Keller & P. Szczeciński, 1985).
Synthesis and Applications
- Synthesis of Derivatives : Various derivatives of this compound are synthesized for different applications, such as anticonvulsant agents. This highlights the compound's versatility in creating pharmacologically active derivatives (F. Lepage et al., 1992).
Propiedades
IUPAC Name |
3,5-dimethyl-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-10(2)16(11(3)4)15(17)14-8-12(5)7-13(6)9-14/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRCYUTWQFVQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)
![2-methoxy-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5730392.png)


![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)
![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)


![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)